molecular formula C9H9FO2S B13308583 2-Fluoro-2-[4-(methylsulfanyl)phenyl]acetic acid

2-Fluoro-2-[4-(methylsulfanyl)phenyl]acetic acid

Katalognummer: B13308583
Molekulargewicht: 200.23 g/mol
InChI-Schlüssel: HNNLRQONDFOALT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-2-[4-(methylsulfanyl)phenyl]acetic acid is an organic compound characterized by the presence of a fluorine atom and a methylsulfanyl group attached to a phenyl ring, which is further bonded to an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The final step involves the formation of the acetic acid moiety through carboxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of suitable catalysts, controlled temperatures, and reaction times. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-2-[4-(methylsulfanyl)phenyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Fluoro-2-[4-(methylsulfanyl)phenyl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-Fluoro-2-[4-(methylsulfanyl)phenyl]acetic acid involves its interaction with specific molecular targets. The fluorine atom and the methylsulfanyl group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetic acid
  • 2-Fluoro-2-[4-(methylthio)phenyl]acetic acid
  • 2-Fluoro-2-[4-(methylsulfonyl)phenyl]acetic acid

Uniqueness

2-Fluoro-2-[4-(methylsulfanyl)phenyl]acetic acid is unique due to the presence of both a fluorine atom and a methylsulfanyl group, which can significantly influence its chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and binding affinity, making it a valuable scaffold for the development of new molecules with desired properties .

Eigenschaften

Molekularformel

C9H9FO2S

Molekulargewicht

200.23 g/mol

IUPAC-Name

2-fluoro-2-(4-methylsulfanylphenyl)acetic acid

InChI

InChI=1S/C9H9FO2S/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,1H3,(H,11,12)

InChI-Schlüssel

HNNLRQONDFOALT-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC=C(C=C1)C(C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.